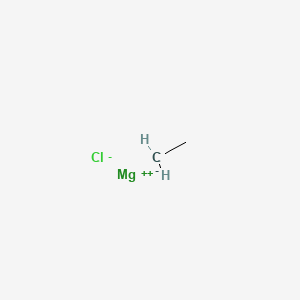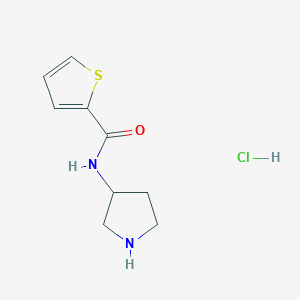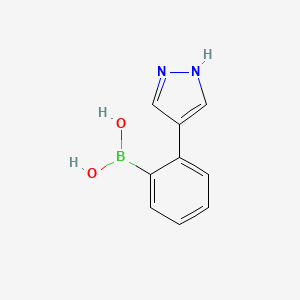
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H9BN2O2 It is a boronic acid derivative that features a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-4-yl)phenyl)boronic acid typically involves the reaction of a pyrazole derivative with a phenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boronates or boranes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, phenols, and boronates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (2-(1H-Pyrazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Pyrazol-4-yl)phenylboronic acid
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
(2-(1H-Pyrazol-4-yl)phenyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the pyrazole ring and the boronic acid group allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H9BN2O2 |
|---|---|
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
[2-(1H-pyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6,13-14H,(H,11,12) |
Clé InChI |
VOSALENVCHKQJP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2=CNN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


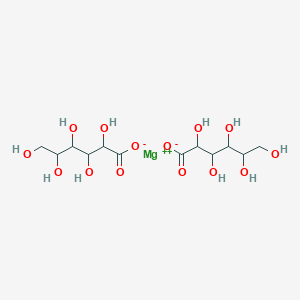
![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)
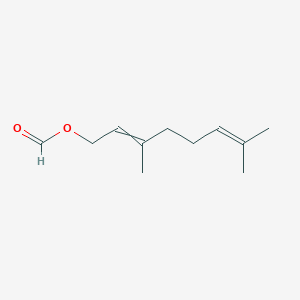
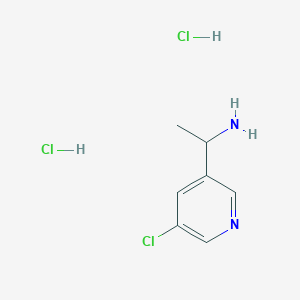

![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
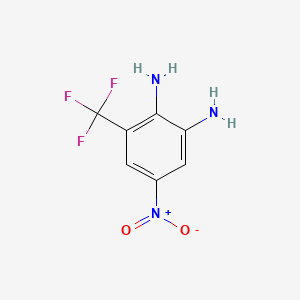
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
